Glycocholic Acid 3-O-β-Glucuronide Disodium Salt
CAS No.: 75672-42-3
Cat. No.: VC0110047
Molecular Formula: C₃₃H₅₁NNa₂O₁₂
Molecular Weight: 699.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75672-42-3 |
|---|---|
| Molecular Formula | C₃₃H₅₁NNa₂O₁₂ |
| Molecular Weight | 699.74 |
Introduction
Chemical Identity and Structural Characterization
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt (CAS: 75672-42-3) is a bile acid derivative formed through the conjugation of glycocholic acid with glucuronic acid at the 3-O position. This conjugation creates a compound with distinctive amphipathic properties, exhibiting both hydrophilic and lipophilic characteristics that enhance its solubility and facilitate its biological functions.
Molecular Properties
The compound has well-defined chemical properties that determine its behavior in biological systems and analytical applications:
| Property | Value |
|---|---|
| CAS Number | 75672-42-3 |
| Molecular Formula | C₃₃H₅₁NNa₂O₁₂ |
| Molecular Weight | 699.74 g/mol |
| IUPAC Name | disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(2-carboxylatoethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
| Structure Type | Bile acid glucuronide conjugate |
The molecular structure features a steroid nucleus (derived from glycocholic acid) with a β-glucuronide moiety attached at the 3-O position and glycine conjugation at the carboxylic acid side chain. Two sodium counterions balance the negative charges from the carboxylate groups .
Structural Features
The unique structure of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt contributes to its distinct chemical and biological properties:
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Glucuronide Moiety: The β-glucuronide group significantly increases water solubility compared to unconjugated bile acids
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Glycine Conjugation: Enhances the compound's amphipathic nature and biological activity
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Hydroxylation Pattern: Contains hydroxyl groups that facilitate interactions with biological systems
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Stereochemistry: Features a specific stereochemical arrangement that determines its biological recognition
This structural arrangement creates a molecule that effectively bridges hydrophilic and lipophilic environments, a critical feature for its role in lipid metabolism and transport.
Biological Functions and Significance
Role in Bile Acid Metabolism
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt plays a significant role in bile acid metabolism and transport within the body:
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Lipid Solubilization: Participates in the formation of mixed micelles that aid in the solubilization and absorption of dietary lipids and fat-soluble vitamins
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Detoxification Processes: Contributes to liver detoxification mechanisms through its role in bile acid metabolism
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Enhanced Excretion: The glucuronidation process increases water solubility, facilitating bile acid excretion and reducing enterohepatic circulation of potentially harmful bile acids
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Cholesterol Metabolism: Connected to pathways involved in cholesterol homeostasis and metabolism
The conjugation with glucuronic acid represents an important metabolic pathway in bile acid processing, particularly relevant to detoxification and elimination processes. This metabolic modification alters the physicochemical properties of bile acids, affecting their distribution, activity, and elimination patterns .
Physiological Relevance
Recent research has highlighted the potential significance of bile acid derivatives, including glucuronidated forms, as biomarkers for various liver conditions. Studies examining serum bile acid profiles have identified several bile acid metabolites that show altered expression in conditions such as metabolic-associated fatty liver disease (MAFLD) .
Bile acid metabolism is intricately connected to several physiological processes:
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Lipid Digestion and Absorption: Facilitates dietary lipid processing through micelle formation
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Signaling Functions: Modified bile acids may exhibit altered signaling properties, affecting their interactions with bile acid receptors
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Hepatobiliary Health: Changes in bile acid profiles can reflect liver function and health status
Analytical Applications and Research Uses
As a Reference Standard
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt serves as an important reference standard in analytical chemistry, particularly in methods focused on bile acid profiling:
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Liquid Chromatography-Mass Spectrometry (LC-MS): Used as a standard for the identification and quantification of bile acid metabolites in biological samples
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Method Development: Supports the establishment of analytical procedures for studying bile acid metabolism
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Quality Control: Facilitates the validation of analytical methods for bile acid analysis
The compound's unique fragmentation pattern in mass spectrometry enables its specific detection and quantification in complex biological matrices .
Biomedical Research Applications
In biomedical research, Glycocholic Acid 3-O-β-Glucuronide Disodium Salt has diverse applications:
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Metabolomic Studies: Investigation of bile acid metabolism in normal and disease states
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Hepatotoxicity Research: Studies on drug-induced liver injury mechanisms involving bile acid homeostasis
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Biomarker Development: Identification of diagnostic markers for liver diseases based on bile acid profiles
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Disease Modeling: Used in experimental models to understand altered bile acid metabolism in pathological conditions
A specific example of its application is in studies examining bile acid-dependent mechanisms of hepatotoxicity, where bile acid derivatives are utilized to investigate tyrosine kinase inhibitor-mediated toxicity in hepatocyte cultures .
Related Compounds and Structural Analogs
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt belongs to a family of related bile acid derivatives that share structural similarities but differ in specific aspects of their molecular architecture:
| Compound | Key Structural Differences | CAS Number | Research Application |
|---|---|---|---|
| Glycodeoxycholic Acid 3-O-β-Glucuronide Disodium Salt | Lacks 7-hydroxyl group present in glycocholic derivative | 75672-36-5 | Comparative bile acid metabolism studies |
| Cholic Acid 3-O-β-Glucuronide Disodium Salt | Lacks glycine conjugation | Not specified | Reference standard for unconjugated glucuronides |
| Glycoursodeoxycholic Acid 3-O-β-Glucuronide Disodium Salt | Different stereochemistry at 7-position | 75672-31-0 | Studies on steroids and synthesis of 3-glucuronides |
| Chenodeoxycholic acid 3-sulfate disodium salt | Contains sulfate instead of glucuronide conjugation | Not specified | Comparative conjugation studies |
These structural relatives provide valuable comparative tools for understanding the structure-activity relationships of bile acid derivatives and their metabolic pathways .
| Supplier | Product Code | Available Quantities | Purity |
|---|---|---|---|
| LGC Standards | TRC-G641365-50MG | 50 mg | >95% (HPLC) |
| CymitQuimica | 4Z-C-57123 | 5mg, 10mg, 25mg, 50mg, 100mg | Not specified |
| Vulcanchem | VC0110047 | Not specified | Not specified |
| Clinivex | RCLS3C12258 | Not specified | Not specified |
The compound is typically classified as a research-grade chemical, with pricing that reflects its specialized nature and limited production scale. Price ranges vary significantly based on quantity, with reported costs from €939 for 5mg to €7,702 for 100mg according to one supplier .
Current Research Trends and Future Directions
Recent research involving bile acid derivatives like Glycocholic Acid 3-O-β-Glucuronide Disodium Salt has focused on several emerging areas:
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Biomarker Development: Studies have identified specific bile acid metabolites as potential diagnostic markers for liver conditions. For example, research on metabolic-associated fatty liver disease (MAFLD) has highlighted several bile acid compounds with diagnostic potential .
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Analytical Method Advancement: Development of increasingly sensitive and specific methods for bile acid profiling in biological samples, including approaches using enzymatic deconjugation and targeted LC-MS analysis .
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Metabolism and Toxicity Studies: Investigation of bile acid-dependent mechanisms in drug-induced liver injury, particularly related to tyrosine kinase inhibitors that can disrupt bile acid homeostasis .
Future research directions may include further exploration of the metabolic pathways involving glucuronidated bile acids, investigation of their potential as biomarkers for liver conditions, and development of standardized analytical methods for their quantification in complex biological matrices.
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